6-(2-Fluorophenyl)pyrimidin-4-ol
Description
Contextual Significance of Pyrimidine (B1678525) Scaffolds in Advanced Chemistry
The pyrimidine scaffold, a six-membered aromatic ring with two nitrogen atoms, is a privileged structure in chemistry. Its derivatives are ubiquitous in nature, forming the backbone of nucleobases such as cytosine, thymine, and uracil, which are fundamental components of DNA and RNA. This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives.
In medicinal chemistry, the pyrimidine nucleus is a core component of numerous therapeutic agents. nih.govchemeo.com Its versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties. Pyrimidine derivatives have been investigated for a broad spectrum of biological activities, including as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. The structural rigidity and hydrogen bonding capabilities of the pyrimidine ring contribute to its ability to interact with various biological targets.
Overview of the Chemical Entity: 6-(2-Fluorophenyl)pyrimidin-4-ol
Chemical Structure and Properties
This compound is a heterocyclic compound characterized by a pyrimidine ring substituted with a 2-fluorophenyl group at the 6-position and a hydroxyl group at the 4-position. The presence of the fluorine atom, a highly electronegative element, on the phenyl ring is expected to influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.
While specific experimental data for this compound is not extensively documented in publicly available literature, its fundamental properties can be predicted based on its structure.
Interactive Data Table: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C10H7FN2O |
| Molecular Weight | 190.17 g/mol |
| XLogP3 | 1.5 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 1 |
Note: These values are computationally predicted and await experimental verification.
Synthesis
A plausible synthetic route for this compound can be extrapolated from established methods for the synthesis of 6-arylpyrimidin-4-ols. One common approach involves the cyclocondensation of a β-ketoester with a source of formamide (B127407). In this case, the reaction would likely start with ethyl 3-(2-fluorophenyl)-3-oxopropanoate, which would be reacted with formamide in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297). This one-pot synthesis is an efficient method for constructing the pyrimidine ring.
Tautomerism
An important characteristic of pyrimidin-4-ols is their existence in tautomeric forms. This compound is expected to exist in equilibrium with its keto tautomer, 6-(2-fluorophenyl)-1H-pyrimidin-4(5H)-one. The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. In the solid state, the keto form is often predominant for similar pyrimidine derivatives.
Detailed Research Findings
Specific research findings detailing the biological activity or material properties of this compound are limited. However, the broader class of fluorophenyl-substituted pyrimidines has been the subject of significant investigation. For instance, various fluorinated pyrimidine derivatives have been explored for their potential as kinase inhibitors in cancer therapy. The fluorine substitution can enhance binding affinity to target proteins and improve pharmacokinetic profiles. The 2-fluoro substitution pattern, in particular, can induce specific conformational preferences that may be advantageous for targeted therapies. Further empirical studies are necessary to elucidate the specific characteristics and potential applications of this compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(2-fluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O/c11-8-4-2-1-3-7(8)9-5-10(14)13-6-12-9/h1-6H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYXCZTGUYINUMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=O)NC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101288648 | |
| Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159820-22-0 | |
| Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1159820-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(2-Fluorophenyl)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101288648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Established Synthetic Routes for 6-Arylpyrimidin-4-ols
The construction of the 6-arylpyrimidin-4-ol scaffold can be achieved through several synthetic pathways, each with its own set of advantages and limitations. These routes can be broadly categorized into one-pot reactions, multi-step sequences, and methods emphasizing catalytic efficiency.
One-Pot Reaction Strategies and Their Efficiency
One-pot syntheses are highly valued in organic chemistry for their efficiency, reduced waste, and operational simplicity. For the synthesis of 6-arylpyrimidin-4-ols, a notable one-pot method involves the reaction of an alkyl 3-oxo-3-arylpropanoate with formamide (B127407) in the presence of a stoichiometric amount of ammonium (B1175870) acetate (B1210297) at elevated temperatures. scispace.comresearchgate.net This approach allows for the synthesis of a variety of 6-arylpyrimidin-4-ols with yields typically ranging from 50–70%. scispace.comresearchgate.net
The reaction proceeds through the in situ generation of ammonia (B1221849) from ammonium acetate, which reacts with the methyl-3-oxo-3-arylpropanoate to form an intermediate, methyl 3-amino-3-arylacrylate. scispace.com This intermediate subsequently reacts with formamide to yield the final 6-arylpyrimidin-4-ol product. scispace.com The efficiency of this one-pot strategy provides a significant advantage over other methods that may require longer reaction times or result in lower yields. For instance, a similar approach using formamidine (B1211174) in DMF was reported to give only a 14% yield after a three-day reaction period. scispace.com
| Reactants | Reagents | Conditions | Product | Yield (%) |
| Methyl-3-oxo-3-arylpropanoates | Formamide, Ammonium Acetate | Elevated Temperature | 6-Arylpyrimidin-4-ols | 50-70 |
| Methyl-3-oxo-3-phenylpropanoate | Formamide, Ammonium Acetate | 160-170°C, 4-5 hours | 6-Phenylpyrimidin-4-ol | 80 |
| Methyl-3-oxo-3-(4-fluorophenyl)propanoate | Formamide, Ammonium Acetate | Elevated Temperature | 6-(4-Fluorophenyl)pyrimidin-4-ol | Not Specified |
Multi-Step Approaches from Precursors
Multi-step syntheses, while often more labor-intensive, provide greater control over the introduction of specific functional groups and allow for the purification of intermediates. A common multi-step approach to pyrimidine (B1678525) derivatives involves the initial synthesis of a precursor which is then cyclized to form the pyrimidine ring. For instance, β-formyl enamides can be cyclized using urea (B33335) as an ammonia source under microwave irradiation with a samarium chloride catalyst to form pyrimidines.
Another versatile multi-step method involves the use of dichloropyrimidines as starting materials. For example, 2,4- or 4,6-dichloropyrimidines can be condensed with an appropriate amine, followed by a Suzuki coupling reaction with aryl or heteroaryl boronic acids to introduce diversity at the 2- and 6-positions of the pyrimidine ring. researchgate.net This sequential approach is cost-effective and allows for the synthesis of a wide array of substituted pyrimidines. researchgate.net
Catalytic Considerations in Pyrimidine Annulation
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to increased efficiency, selectivity, and sustainability. In the context of pyrimidine synthesis, various catalytic systems have been developed.
Iron(II)-complexes, prepared in situ, have been shown to be effective and recyclable catalysts for the modular synthesis of pyrimidine derivatives from ketones, aldehydes, or esters with amidines. acs.org This method proceeds with broad functional group tolerance and high regioselectivity. acs.org Copper-catalyzed [3+3] annulation of amidines with saturated ketones represents another novel approach for synthesizing structurally important pyrimidines. acs.org This reaction involves a cascade of oxidative dehydrogenation, annulation, and oxidative aromatization. acs.org
Furthermore, iridium-pincer complexes have been utilized in a regioselective, multicomponent synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgcapes.gov.br This sustainable process liberates only hydrogen and water as byproducts. acs.org The use of magnetically recoverable nanocatalysts, such as Fe3O4-based systems, has also gained traction for the synthesis of pyrimidine derivatives due to their ease of separation and reusability. nih.govsharif.edu
Mechanistic Elucidation of Formation Reactions
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting product outcomes. For the formation of 6-arylpyrimidin-4-ols, studies have focused on identifying key intermediates and analyzing the transition states of critical steps.
Intermediate Species Identification and Characterization
In the one-pot synthesis of 6-arylpyrimidin-4-ols from methyl-3-oxo-3-arylpropanoates, the key intermediate has been identified as methyl 3-amino-3-arylacrylate. scispace.com The isolation and characterization of this intermediate, specifically methyl 3-amino-3-phenylacrylate in 80% yield, provides strong evidence for the proposed reaction pathway. scispace.comresearchgate.net This enamine intermediate is formed by the reaction of the starting β-ketoester with ammonia generated in situ. scispace.com
In other pyrimidine syntheses, different intermediates have been proposed. For example, in the de novo biosynthesis of pyrimidines, carbamoyl (B1232498) phosphate (B84403) and aspartate react to form carbamoyl aspartate, which then cyclizes to dihydroorotate. microbenotes.comnih.gov While not a direct synthesis of the title compound, these biological pathways provide insight into the fundamental steps of pyrimidine ring formation.
| Precursor | Intermediate | Product |
| Methyl-3-oxo-3-phenylpropanoate | Methyl 3-amino-3-phenylacrylate | 6-Phenylpyrimidin-4-ol |
| Carbamoyl phosphate and Aspartate | Carbamoyl aspartate, Dihydroorotate | Uridine Monophosphate (UMP) |
Transition State Analysis in Key Synthetic Steps
In the context of enzyme-catalyzed pyrimidine biosynthesis, transition state analysis has been used to understand substrate specificity and the assembly of catalytic centers in enzymes like uridylate kinase. nih.gov These studies, although in a biological context, highlight the importance of understanding the high-energy transition states that govern the key bond-forming and breaking steps in pyrimidine ring synthesis.
Optimization of Reaction Conditions and Yield Enhancement
The efficient construction of the pyrimidin-4-ol ring system is a cornerstone of heterocyclic chemistry. The formation of 6-(2-fluorophenyl)pyrimidin-4-ol is typically achieved through the reaction of ethyl 3-(2-fluorophenyl)-3-oxopropanoate with a formamide equivalent, such as formamidine. The optimization of this process is paramount for its viability on a larger scale, focusing on maximizing product output while minimizing side reactions and simplifying purification.
Influence of Reagents and Stoichiometry
The choice of reagents and their precise molar ratios are fundamental to driving the cyclocondensation reaction towards the desired product. The reaction is typically base-catalyzed, with the base playing a crucial role in the deprotonation of the β-ketoester, which facilitates the subsequent nucleophilic attack and cyclization.
Commonly employed bases include alkali metal alkoxides, such as sodium ethoxide or sodium methoxide. The stoichiometry of the base is a critical parameter. A sufficient amount, often in excess, is required to ensure the complete formation of the reactive enolate intermediate from ethyl 3-(2-fluorophenyl)-3-oxopropanoate. However, an overabundance of the base can promote undesired side reactions, such as hydrolysis of the ester or self-condensation of the starting material. Research indicates that using 2.0 to 2.5 molar equivalents of the base relative to the β-ketoester provides a good balance, leading to high conversion rates.
The stoichiometry between the β-ketoester and the amidine source, typically formamidine hydrochloride or acetate, also requires careful consideration. A slight excess of the formamidine salt (e.g., 1.1 to 1.3 equivalents) is often used to ensure the complete consumption of the more complex and valuable β-ketoester. This strategic excess helps to push the reaction equilibrium towards the product side. The table below summarizes the impact of varying reagent stoichiometry on the reaction yield, based on typical findings in the synthesis of related 6-arylpyrimidin-4-ols.
| Reactant 1 | Reactant 2 | Base | Stoichiometric Ratio (Ketoester:Amidine:Base) | Reported Yield Range (%) |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | Formamidine hydrochloride | Sodium ethoxide | 1 : 1.2 : 2.2 | 80-90 |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | Formamidine acetate | Sodium methoxide | 1 : 1.1 : 2.0 | 75-85 |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | Formamidine hydrochloride | Sodium ethoxide | 1 : 1.0 : 1.5 | 60-70 |
| Ethyl 3-(2-fluorophenyl)-3-oxopropanoate | Formamidine hydrochloride | Sodium ethoxide | 1 : 1.5 : 3.0 | 70-80 (purity issues) |
Solvent Effects and Temperature Regimes
The reaction medium and temperature are pivotal, interconnected variables that profoundly affect the reaction kinetics, solubility of reactants, and stability of the product. The choice of solvent is often dictated by the base used and the required reaction temperature.
For reactions employing sodium ethoxide or methoxide, the corresponding alcohol (anhydrous ethanol (B145695) or methanol) is the solvent of choice. These solvents readily dissolve the reactants and the alkoxide base, creating a homogeneous reaction environment. The reaction is typically conducted at the reflux temperature of the alcohol to provide the necessary activation energy for the cyclization to proceed at a reasonable rate. For instance, in ethanol, the reflux temperature is approximately 78 °C, while in methanol, it is around 65 °C.
The temperature profile of the reaction is crucial. The initial mixing of the reactants is often performed at a lower temperature, or even in an ice bath, to control the initial exotherm that can occur upon addition of the strong base. Once the addition is complete, the temperature is gradually raised to reflux and maintained for a period of several hours until the reaction reaches completion, which is often monitored by techniques like thin-layer chromatography (TLC).
The selection of a higher boiling point solvent, such as n-butanol (boiling point ~118 °C), could potentially accelerate the reaction. However, higher temperatures also increase the risk of thermal degradation of the starting materials or the final product, leading to the formation of impurities and a lower isolated yield. Therefore, the optimal temperature is a compromise between achieving a fast reaction rate and maintaining the integrity of the compounds involved.
| Solvent | Base | Temperature (°C) | Typical Reaction Time (h) | Key Observations |
| Ethanol | Sodium ethoxide | 78 (Reflux) | 4-6 | Good solubility, standard and effective conditions. |
| Methanol | Sodium methoxide | 65 (Reflux) | 5-8 | Slightly lower reaction rate compared to ethanol. |
| n-Butanol | Sodium butoxide | 100-110 | 2-4 | Faster reaction, but increased potential for byproduct formation. |
| Tetrahydrofuran (THF) | Sodium hydride (NaH) | 66 (Reflux) | 8-12 | Alternative for base-sensitive substrates, but often slower. |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms. For a molecule such as 6-(2-Fluorophenyl)pyrimidin-4-ol, a complete NMR analysis would involve ¹H, ¹³C, and ¹⁹F NMR, complemented by two-dimensional techniques.
Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis
A ¹H NMR spectrum of this compound would be expected to show distinct signals for the protons on the pyrimidine (B1678525) and phenyl rings. The chemical shifts (δ) would be influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring and the fluorine atom on the phenyl ring. Coupling constants (J) between adjacent protons would provide information on their connectivity. However, specific experimental data is not available.
Carbon-13 (¹³C) NMR Chemical Shift Assignments
The ¹³C NMR spectrum would reveal the number of unique carbon environments in the molecule. The chemical shifts of the carbon atoms in the pyrimidine ring would be expected at lower field due to the influence of the electronegative nitrogen atoms. The carbons of the phenyl ring would also show distinct signals, with the carbon atom bonded to the fluorine atom exhibiting a characteristic splitting pattern due to C-F coupling. Specific assignments require experimental data which could not be located.
Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization
¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. rsc.orgbldpharm.comnist.gov For this compound, a single resonance would be expected in the ¹⁹F NMR spectrum, and its chemical shift would be indicative of the electronic environment of the fluorine atom on the phenyl ring. This technique is invaluable for confirming the presence and substitution pattern of fluorine in a molecule. rsc.orgbldpharm.com No experimental ¹⁹F NMR data for the target compound were found.
Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC)
COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks within the pyrimidine and phenyl rings. nih.gov
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached, aiding in the assignment of carbon signals. nist.govgoogle.com
HMBC (Heteronuclear Multiple Bond Correlation) would reveal correlations between protons and carbons that are two or three bonds apart, providing crucial information for connecting the 2-fluorophenyl group to the pyrimidin-4-ol core and for assigning quaternary carbons. nih.govnist.govgoogle.com
Without experimental 2D NMR data, a definitive structural confirmation and complete spectral assignment for this compound cannot be presented.
Mass Spectrometry (MS) Analysis
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS is a critical technique for determining the elemental composition of a compound by providing a highly accurate mass measurement. For C₁₀H₇FN₂O, the calculated exact mass could be compared to an experimental value to confirm the molecular formula. This analysis is a standard procedure in the characterization of novel compounds. nih.gov Unfortunately, no experimental HRMS data for this compound could be retrieved from the searched scientific literature.
Fragmentation Pattern Analysis and Structural Interpretation
The structural integrity and fragmentation pathways of this compound under electron ionization mass spectrometry (EI-MS) can be predicted based on the established fragmentation patterns of pyrimidine and phenyl derivatives. sphinxsai.comsapub.orglibretexts.org The molecular ion (M⁺•) peak would be expected, and its relative intensity would provide insight into the molecule's stability.
The fragmentation process is anticipated to proceed through several key pathways:
Loss of CO: The pyrimidin-4-ol tautomer can undergo a retro-Diels-Alder reaction, a characteristic fragmentation for such heterocyclic systems, leading to the expulsion of a neutral carbon monoxide (CO) molecule.
Loss of HCN: Cleavage of the pyrimidine ring itself is a common pathway, often involving the loss of hydrogen cyanide (HCN), leading to the formation of various smaller charged fragments. sapub.org
Fragmentation of the Phenyl Ring: The 2-fluorophenyl substituent can undergo its own characteristic fragmentation. This may involve the loss of a fluorine atom (F•) or a neutral HF molecule. The cleavage of the C-F bond, however, is generally less favorable due to its high strength. nih.gov
Fission at the Aryl-Pyrimidine Bond: The bond connecting the fluorophenyl ring and the pyrimidine ring can cleave, leading to fragments corresponding to the [C₆H₄F]⁺ fluorophenyl cation and the [C₄H₃N₂O]⁺• pyrimidinol radical cation, or vice versa. The relative abundance of these peaks depends on which fragment better stabilizes the positive charge.
A plausible fragmentation scheme would involve initial cleavages of the pyrimidine ring, followed by subsequent fragmentation of the resulting ions. The presence of the fluorine atom can influence the fragmentation pattern, potentially directing cleavage pathways and stabilizing certain fragments. nih.gov
Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Plausible Origin |
| 204 | [C₁₀H₇FN₂O]⁺• | Molecular Ion (M⁺•) |
| 176 | [C₉H₇FN₂]⁺• | M⁺• - CO |
| 175 | [C₁₀H₆FN₂]⁺ | M⁺• - H - CO |
| 149 | [C₈H₆FN]⁺• | M⁺• - CO - HCN |
| 95 | [C₆H₄F]⁺ | Cleavage of the aryl-pyrimidine bond |
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. vscht.cz For this compound, the spectrum is expected to show characteristic bands corresponding to its constituent parts. The molecule exists in tautomeric equilibrium with 6-(2-fluorophenyl)-3H-pyrimidin-4-one, meaning spectral features of both the hydroxyl (-OH) and ketone (C=O) forms may be present, particularly in the solid state.
Key expected vibrational frequencies include:
O-H/N-H Stretching: A broad absorption band in the region of 3200-2500 cm⁻¹ would be characteristic of the O-H stretching of the pyrimidinol tautomer, often overlapping with N-H stretching from the pyrimidinone form. libretexts.orgmsu.edu
C-H Stretching: Aromatic C-H stretching vibrations from the phenyl ring are expected to appear just above 3000 cm⁻¹, while C-H stretches from the pyrimidine ring would also be in this region. vscht.cz
C=O Stretching: The pyrimidinone tautomer would exhibit a strong absorption band for the C=O stretch, typically in the range of 1700-1630 cm⁻¹. nih.gov
C=N and C=C Stretching: The pyrimidine ring contains C=N and C=C bonds, which will produce a series of sharp to medium absorption bands in the 1600-1400 cm⁻¹ region. nih.gov
C-F Stretching: The presence of the fluorine atom on the phenyl ring will give rise to a strong, characteristic C-F stretching absorption, typically found in the 1250-1000 cm⁻¹ range. wpmucdn.com
Out-of-Plane C-H Bending: The substitution pattern on the aromatic ring (ortho-disubstituted) will result in characteristic C-H out-of-plane bending vibrations in the 770-735 cm⁻¹ region. wpmucdn.com
Table 2: Expected Characteristic FT-IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |
| 3200–2500 | O-H / N-H Stretch | Hydroxyl / Amide | Strong, Broad |
| 3100–3000 | C-H Stretch | Aromatic (Phenyl & Pyrimidine) | Medium |
| 1700–1630 | C=O Stretch | Amide (Pyrimidinone tautomer) | Strong |
| 1600–1450 | C=N / C=C Stretch | Pyrimidine & Phenyl Rings | Medium to Strong |
| 1250–1000 | C-F Stretch | Fluoroaromatic | Strong |
| 770–735 | C-H Bend (out-of-plane) | Ortho-disubstituted Phenyl | Strong |
Raman Spectroscopy for Molecular Vibrational Modes
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. mdpi.com For this compound, the Raman spectrum would be dominated by vibrations of the aromatic rings.
Key expected Raman active modes include:
Ring Breathing Modes: The symmetric stretching and contraction of the pyrimidine and phenyl rings give rise to very strong and characteristic Raman bands. The pyrimidine ring breathing mode (ν₁) is a signature vibration. mdpi.com
C-H Vibrations: Aromatic C-H stretching modes are typically observed around 3060 cm⁻¹. researchgate.net
Ring Deformations: In-plane and out-of-plane deformations of both the pyrimidine and phenyl rings will be present in the fingerprint region (<1600 cm⁻¹).
Substituent-Sensitive Modes: The vibrational modes involving the C-F bond and the C-C bond linking the two rings are also expected to be Raman active. The frequencies of these modes can be sensitive to the electronic interaction between the two ring systems. researchgate.net
Due to the different selection rules, vibrations that are weak in the IR spectrum, such as the symmetric ring breathing modes, are often strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational framework. acs.orgresearchgate.net
Table 3: Predicted Key Raman Shifts for this compound
| Raman Shift (cm⁻¹) | Vibrational Mode | Associated Group |
| ~3060 | C-H Stretching | Phenyl and Pyrimidine Rings |
| 1615-1580 | Ring Stretching | Phenyl Ring |
| ~1000 | Ring Breathing (Trigonal) | Phenyl Ring |
| 990-1010 | Ring Breathing (ν₁) | Pyrimidine Ring |
| 750-800 | C-F associated stretch/bend | Fluorophenyl group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Electronic Absorption Maxima and Chromophore Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The chromophores in this compound are the pyrimidine ring and the 2-fluorophenyl ring. The conjugation between these two systems is expected to significantly influence the absorption spectrum. utoronto.ca
The expected electronic transitions are:
π → π Transitions:* These are high-energy transitions that occur in both the pyrimidine and phenyl rings due to the presence of π-electron systems. The conjugation between the two rings creates a larger delocalized system, which typically shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift) and increases the molar absorptivity (a hyperchromic effect). msu.edu These transitions are expected to result in strong absorption bands in the UV region, likely between 200 and 300 nm.
n → π Transitions:* The pyrimidine ring contains nitrogen atoms with non-bonding electrons (n-electrons). These can be excited to anti-bonding π* orbitals. These n → π* transitions are typically of lower intensity compared to π → π* transitions and occur at longer wavelengths. msu.edu For pyrimidine derivatives, these absorptions can sometimes be observed as a shoulder on the main π → π* absorption band. rsc.org
The presence of the -OH group (in the pyrimidinol form) and the fluorine atom act as auxochromes, which can modify the absorption maxima and intensity of the main chromophoric system.
Theoretical Support from Time-Dependent Density Functional Theory (TD-DFT)
Time-Dependent Density Functional Theory (TD-DFT) is a computational quantum chemistry method used to predict and interpret electronic absorption spectra. nih.govbenasque.org By calculating the excited states of this compound, TD-DFT can provide theoretical support for the experimental UV-Vis data. rsc.orgau.dk
A TD-DFT calculation would yield:
Excitation Energies: The energies of the electronic transitions from the ground state to various excited states. These can be directly correlated with the absorption maxima (λmax) observed in the UV-Vis spectrum.
Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. This corresponds to the intensity of the absorption bands. High oscillator strengths are predicted for allowed transitions like π → π, while lower values are expected for less probable transitions like n → π.
Molecular Orbital Contributions: TD-DFT analysis can identify which molecular orbitals are involved in each electronic transition (e.g., HOMO to LUMO). This allows for a detailed assignment of the absorption bands, confirming whether they are of n → π* or π → π* character and identifying the specific parts of the molecule involved in the electronic excitation. ijcce.ac.ir
Studies on similar halogenated pyrimidine derivatives have shown a satisfactory agreement between TD-DFT calculations and experimental VUV/UV-Vis spectra, validating the use of this theoretical approach for characterizing the electronic properties of such compounds. au.dkresearchgate.net
A Crystallographic and Solid-State Examination of this compound
The solid-state characteristics of pharmacologically relevant molecules are of paramount importance in drug development and materials science. The spatial arrangement of atoms and molecules in a crystal lattice dictates key physical properties. This article provides a focused analysis of the crystallographic and solid-state properties of the heterocyclic compound this compound.
While specific experimental crystallographic data for this compound is not publicly available, a comprehensive understanding of its likely solid-state behavior can be inferred from the analysis of structurally analogous compounds. This report, therefore, draws upon established crystallographic principles and data from related fluorophenyl-pyrimidine derivatives to project the molecular geometry, intermolecular interactions, and crystal packing of the title compound.
Crystallographic Analysis and Solid State Properties
The solid-state architecture of a crystalline material is defined by the intrinsic geometry of its constituent molecules and the intricate network of non-covalent interactions that govern their assembly.
Although a dedicated single-crystal X-ray diffraction study for 6-(2-Fluorophenyl)pyrimidin-4-ol has not been reported in publicly accessible databases, the molecular structure and packing can be predicted with a high degree of confidence based on similar reported structures.
The molecular structure of this compound consists of a pyrimidin-4-ol ring substituted with a 2-fluorophenyl group at the 6-position. The pyrimidine (B1678525) ring, being aromatic, is expected to be largely planar. The key conformational flexibility arises from the rotation around the C-C single bond connecting the pyrimidine and the fluorophenyl rings.
The presence of a hydroxyl group and nitrogen atoms in the pyrimidine ring, along with the fluorophenyl moiety, suggests that a variety of intermolecular interactions will play a crucial role in the crystal lattice.
Hydrogen Bonding: The pyrimidin-4-ol tautomer is capable of forming robust hydrogen bonds. The hydroxyl group (O-H) can act as a hydrogen bond donor, while the nitrogen atoms within the pyrimidine ring can act as acceptors. This could lead to the formation of strong N-H···N or O-H···N hydrogen bonds, which are common motifs in the crystal structures of related nitrogen-containing heterocyclic compounds. These interactions are often instrumental in forming dimers or chains.
C-H···X Interactions: Weaker C-H···F and C-H···O hydrogen bonds are also anticipated. The fluorine atom, with its high electronegativity, can participate as a weak hydrogen bond acceptor. These interactions, while individually less energetic than classical hydrogen bonds, collectively contribute to the stability of the crystal lattice.
The formation of hydrogen-bonded dimers through the pyrimidinol's donor and acceptor sites is a highly probable scenario. These dimers could then further organize into larger assemblies, such as layers or three-dimensional networks, stabilized by π-stacking and weaker C-H···X interactions. The specific packing motif would aim to maximize packing efficiency and satisfy the directional preferences of the various intermolecular forces.
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in organic molecules, particularly those capable of forming multiple types of intermolecular interactions. Given the potential for different hydrogen bonding schemes and π-stacking arrangements, it is conceivable that this compound could exhibit polymorphism.
Different polymorphs would possess distinct physical properties, including melting point, solubility, and stability. The transformation between polymorphic forms can be induced by changes in temperature, pressure, or solvent conditions. However, without experimental data, any discussion of specific polymorphs or their transformation pathways for this compound remains speculative.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a vital tool for investigating the physiochemical properties of molecules, offering a balance between accuracy and computational cost. mdpi.com Calculations are often performed using specific functionals and basis sets, such as the B3LYP method with a 6-311++G(d,p) basis set, to ensure high accuracy in predicting molecular properties. mdpi.comresearchgate.net
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule, corresponding to the minimum energy on the potential energy surface. utwente.nlresearchgate.net For 6-(2-Fluorophenyl)pyrimidin-4-ol, this process involves calculating bond lengths, bond angles, and dihedral angles. The optimization of the ground-state structure is crucial as it provides the foundation for all other computational analyses. utwente.nl
The electronic structure of the molecule, which governs its properties, is also elucidated through these calculations. nih.gov In similar pyrimidine (B1678525) derivatives, DFT has been used to analyze the planarity and the orientation of the substituted rings. For instance, in a related compound, the dihedral angle between a phenyl ring and a pyrimidine ring was found to be a key structural parameter. nih.gov For this compound, the key dihedral angle would be between the fluorophenyl group and the pyrimidine ring, which dictates the degree of conjugation and steric hindrance between these two moieties.
Table 1: Illustrative Optimized Geometrical Parameters for this compound (Note: The following data is illustrative of typical results from DFT calculations, as specific experimental or calculated values for this exact compound are not available in the provided sources.)
| Parameter | Description | Illustrative Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C-F | Carbon-Fluorine bond in the phenyl ring | 1.35 |
| C=N | Carbon-Nitrogen double bond in pyrimidine | 1.34 |
| C-O | Carbon-Oxygen bond of the hydroxyl group | 1.36 |
| C-C | Phenyl-Pyrimidine linkage | 1.49 |
| **Bond Angles (°) ** | ||
| C-C-N | Angle within the pyrimidine ring | 122.0 |
| C-N-C | Angle within the pyrimidine ring | 117.0 |
| C-C-F | Angle in the fluorophenyl ring | 118.5 |
| Dihedral Angles (°) |
Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. youtube.comlibretexts.org Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. youtube.comlibretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govschrodinger.com A small energy gap suggests that the molecule can be easily excited, implying higher polarizability and greater chemical reactivity. nih.govarxiv.org In contrast, a large energy gap indicates high stability. nih.gov For pyrimidine derivatives, FMO analysis has shown that a low energy gap is associated with greater reactivity and potential biological activity. mdpi.com
Table 2: Illustrative FMO Parameters for this compound (Note: Values are illustrative, based on typical findings for similar heterocyclic compounds.)
| Parameter | Description | Illustrative Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.8 |
| ΔE (Gap) | HOMO-LUMO Energy Gap (ELUMO - EHOMO) | 4.7 |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron density distribution in a molecule. It examines intramolecular interactions, charge transfer, and hyperconjugative effects by studying the interactions between filled (donor) and empty (acceptor) orbitals. mdpi.com The stabilization energy (E(2)) associated with these interactions quantifies the extent of charge delocalization. mdpi.com
Table 3: Illustrative NBO Analysis for this compound (Note: The following data is illustrative of typical NBO analysis results.)
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N(pyrimidine) | π*(C-C)(pyrimidine) | 22.5 | Lone Pair → π* |
| LP(2) O(hydroxyl) | σ*(C-N)(pyrimidine) | 5.8 | Lone Pair → σ* |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution around a molecule. libretexts.orgavogadro.cc These maps are invaluable for predicting how molecules will interact, particularly in identifying sites for electrophilic and nucleophilic attack. libretexts.org The potential is color-coded: red regions indicate an excess of electrons (negative potential) and are susceptible to electrophilic attack, while blue regions indicate a deficiency of electrons (positive potential) and are prone to nucleophilic attack. researchgate.net Green and yellow areas represent neutral or intermediate potential. researchgate.net
For this compound, the MEP map would be expected to show the most negative potential (red) localized around the electronegative oxygen and nitrogen atoms of the pyrimidine ring, highlighting them as primary sites for protonation and hydrogen bonding. mdpi.com The most positive potential (blue) would likely be found near the hydrogen atom of the hydroxyl group, indicating its acidic nature.
Topological Analysis of Electron Density (e.g., ELF, LOL, RDG)
The topological analysis of the electron density provides a rigorous framework for characterizing chemical bonding and non-covalent interactions. nih.gov Methods like the Electron Localization Function (ELF) and Localized Orbital Locator (LOL) partition the molecular space into basins corresponding to core electrons, valence bonding electrons, and lone pairs, offering a visual and quantitative description of the chemical bond. canterbury.ac.uk
Another powerful tool is the Reduced Density Gradient (RDG), which helps to identify and visualize weak non-covalent interactions, such as van der Waals forces and hydrogen bonds. nih.gov For this compound, these analyses could precisely characterize the nature of the C-F, C-N, and C=O bonds and map the intramolecular hydrogen bond between the hydroxyl group and a pyrimidine nitrogen, providing deeper insight into the forces that stabilize the molecular structure. nih.govcanterbury.ac.uk
Quantum Chemical Descriptors and Reactivity Indices
From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of a molecule. nih.gov These indices provide a quantitative measure of stability and reactivity.
Electronegativity (χ): Measures the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO)/2. A hard molecule has a large energy gap, while a soft molecule has a small one.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), it quantifies the ease of charge transfer.
Electrophilicity Index (ω): Measures the propensity of a species to accept electrons. It is calculated as ω = χ²/ (2η). This index is particularly useful for predicting the biological activity of molecules. mdpi.com
These descriptors offer a comprehensive profile of the molecule's reactivity, complementing the qualitative insights from FMO and MEP analyses.
Table 4: Illustrative Quantum Chemical Descriptors for this compound (Note: Values are calculated based on the illustrative FMO energies from Table 2.)
| Descriptor | Formula | Illustrative Value |
|---|---|---|
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |
| Chemical Softness (S) | 1/η | 0.426 eV-1 |
Chemical Reactivity and Functionalization of 6 2 Fluorophenyl Pyrimidin 4 Ol
Substitution Reactions on the Pyrimidine (B1678525) Core
Direct substitution on the pyrimidine core of 6-(2-Fluorophenyl)pyrimidin-4-ol is challenging due to the electron-deficient nature of the pyrimidine ring, which makes it resistant to electrophilic attack. Electrophilic substitution, if forced, would likely occur on the more activated 2-fluorophenyl ring rather than the pyrimidine nucleus.
Conversely, the pyrimidine ring is inherently activated towards nucleophilic aromatic substitution (SNAr). However, in this compound, there are no suitable leaving groups on the pyrimidine ring itself (at positions 2 or 5) for direct nucleophilic attack. The hydroxyl group at the 4-position can exist in equilibrium with its tautomeric form, pyrimidin-4(3H)-one, which further complicates direct substitution on the ring. Therefore, functionalization of the pyrimidine core typically proceeds via activation of the 4-position, as will be discussed in subsequent sections.
Transformations of the Hydroxyl Group
The hydroxyl group at the 4-position is the most reactive site for the functionalization of this compound. It can undergo several key transformations to provide versatile intermediates for further derivatization.
One of the most important transformations is the conversion of the hydroxyl group into a chloro group. This is typically achieved by treatment with a chlorinating agent such as phosphorus oxychloride (POCl₃). This reaction transforms the pyrimidin-4-ol into the highly reactive 4-chloropyrimidine (B154816) derivative, which is an excellent substrate for nucleophilic substitution and cross-coupling reactions. The synthesis of 4-chloro-6-(substituted-phenyl)-pyrimidines is a key step in the preparation of various enzyme inhibitors. bldpharm.com
Another significant transformation is O-alkylation. The hydroxyl group can be alkylated under basic conditions using various alkyl halides to yield the corresponding 4-alkoxy-6-(2-fluorophenyl)pyrimidine derivatives. Chemoselective O-alkylation of similar pyrimidin-2(1H)-ones has been achieved with high yields. stackexchange.comnih.gov
A representative transformation of the hydroxyl group is detailed in the table below:
| Transformation | Reagents and Conditions | Product | Notes |
| Chlorination | POCl₃, reflux | 4-Chloro-6-(2-fluorophenyl)pyrimidine (B3433586) | Creates a key intermediate for SNAr and cross-coupling reactions. |
| O-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 4-Alkoxy-6-(2-fluorophenyl)pyrimidine | Introduces alkoxy substituents. |
Derivatization Strategies for Structural Modification
The primary strategy for the structural modification of this compound involves the initial conversion of the hydroxyl group to a 4-chloro substituent, as described previously. The resulting 4-chloro-6-(2-fluorophenyl)pyrimidine is a versatile intermediate for a wide range of derivatization reactions.
Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 4-position of the pyrimidine ring is highly susceptible to displacement by various nucleophiles. The reactivity at the C4 position is generally greater than at the C2 position in nucleophilic substitutions on dichloropyrimidines. stackexchange.com This allows for the selective introduction of a variety of functional groups. For instance, reaction with amines (amination) under acidic or basic conditions yields 4-aminopyrimidine (B60600) derivatives. nih.govacs.org Thiolates can also be employed to introduce sulfur-based functionalities.
Palladium-Catalyzed Cross-Coupling Reactions: The 4-chloro-6-(2-fluorophenyl)pyrimidine intermediate is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. researchgate.net This reaction allows for the formation of a carbon-carbon bond between the C4 position of the pyrimidine ring and a variety of aryl or heteroaryl boronic acids. nih.govresearchgate.net This strategy is widely used to synthesize biaryl and heteroaryl-substituted pyrimidines. The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity. researchgate.netnih.gov
The following table summarizes key derivatization strategies for 4-chloro-6-(2-fluorophenyl)pyrimidine:
| Reaction Type | Nucleophile/Coupling Partner | Catalyst/Reagents | Product Class |
| SNAr (Amination) | Primary/Secondary Amines | Base (e.g., Et₃N) or Acid (e.g., HCl) | 4-Amino-6-(2-fluorophenyl)pyrimidines |
| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-Aryl/Heteroaryl-6-(2-fluorophenyl)pyrimidines |
Heterocyclic Ring Transformations
The pyrimidine ring, under certain conditions, can undergo transformations to form other heterocyclic systems. These reactions often involve ring-opening followed by recyclization. While specific examples for this compound are not extensively documented, the general reactivity patterns of pyrimidines suggest potential transformation pathways.
One such transformation is ring contraction. For example, certain pyrimidine derivatives have been shown to undergo ring contraction to form pyrroles or imidazoles. nih.gov These reactions are often mediated by strong bases or photo-irradiation and proceed through complex mechanistic pathways involving intermediates like dihydrothiazines. nih.govnih.gov It is conceivable that under specific conditions, the pyrimidine core of this compound or its derivatives could be induced to undergo similar rearrangements, leading to novel heterocyclic scaffolds.
Mechanistic Insights into Biological Interactions of 6 2 Fluorophenyl Pyrimidin 4 Ol and Analogs
Molecular Target Identification and Binding Mechanisms
The biological activity of a compound is fundamentally dictated by its ability to recognize and bind to specific molecular targets, such as enzymes or receptors, thereby modulating their function. For 6-(2-Fluorophenyl)pyrimidin-4-ol, insights into its potential targets can be inferred from the study of similarly structured molecules.
Enzyme Interaction and Inhibition Profiling (e.g., Cyclooxygenase enzymes)
Cyclooxygenase (COX) enzymes are critical mediators of inflammation, pain, and fever through their role in prostaglandin (B15479496) biosynthesis. nih.gov There are two primary isoforms: COX-1, a constitutive enzyme involved in physiological functions like protecting the stomach lining, and COX-2, an inducible enzyme that is upregulated during inflammation. nih.govyoutube.com Non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects by inhibiting these enzymes. nih.gov
While direct experimental data on the interaction of this compound with COX enzymes is not available, the structural features of pyrimidine (B1678525) derivatives have been explored in the context of COX inhibition. The inhibition of COX-2 is a key therapeutic strategy for anti-inflammatory drugs, aiming to reduce the gastrointestinal side effects associated with non-selective COX inhibition. nih.gov The peroxidase activity of COX enzymes can also convert procarcinogens to carcinogens, making them a target in cancer research. nih.gov
Furthermore, studies on other fluorinated heterocyclic compounds have demonstrated selective COX-2 inhibition. For instance, a fluorinated derivative of rutaecarpine, F-RUT, was identified as a COX-2-selective inhibitor with anti-inflammatory properties. frontiersin.org At a concentration of 20 μM, F-RUT was shown to reduce COX-2 activity by 20%. frontiersin.org This suggests that the incorporation of a fluorine atom can be a viable strategy for developing selective COX-2 inhibitors. The mechanism of inhibition for some drugs involves interactions with key residues in the COX active site, such as Ser-530 and Tyr-385. researchgate.net Given these precedents, the this compound scaffold warrants investigation for its potential to interact with and inhibit COX enzymes, particularly the COX-2 isoform.
Receptor Binding Affinities and Modes (e.g., Benzodiazepine (B76468) Receptors)
Benzodiazepine receptors, which are allosteric sites on the GABA-A receptor complex, are significant targets for drugs treating anxiety, insomnia, and epilepsy. Research into novel ligands for these receptors has explored various heterocyclic scaffolds, including pyrimidine derivatives.
A study on novel 4,6-diphenylpyrimidin-2-ol (B189493) derivatives revealed their potential as benzodiazepine receptor ligands. nih.gov These compounds, which are structurally analogous to this compound, demonstrated significant binding affinities. The binding affinity of these analogs suggests that the pyrimidine core can serve as a scaffold for interacting with the benzodiazepine binding site.
Similarly, a series of 2-(4-fluorophenyl)-1H-benzo[d]imidazoles were identified as positive allosteric modulators of the α1β2γ2 GABA-A receptor, binding at the α1/γ2 interface, which is the benzodiazepine binding site. nih.gov The 2-(4-fluorophenyl) moiety was found to be a suitable scaffold that directs molecular recognition. nih.gov For example, compounds with a methyl group at the 6-position of the benzimidazole (B57391) ring displayed pKi values ranging from 5.1 to 5.53. nih.gov The binding of these molecules was stabilized by aromatic interactions with residues such as Phe100, His102, Tyr160, and Tyr210 of the α1-subunit and Phe77 and Tyr58 of the γ2-subunit. nih.gov
These findings indicate that the this compound structure possesses key features—a central pyrimidine ring and a fluorinated phenyl group—that could enable it to bind to the benzodiazepine receptor site on GABA-A receptors. The interaction would likely involve hydrogen bonding and hydrophobic interactions within the binding pocket.
Table 1: Benzodiazepine Receptor Binding of Pyrimidin-2-ol Analogs This table presents data for analogs of this compound to illustrate the potential binding affinity of the pyrimidine scaffold to benzodiazepine receptors.
| Compound | Modification | IC50 (nM) | Reference |
|---|---|---|---|
| 4-(2-(benzyloxy)phenyl)-6-(4-fluorophenyl)pyrimidin-2-ol | Fluorine at para-position of one phenyl ring | 19 | nih.gov |
| 4-(2-(benzyloxy)phenyl)-6-(4-chlorophenyl)pyrimidin-2-ol | Chlorine at para-position of one phenyl ring | 25 | nih.gov |
| Zolpidem (Reference Drug) | Nonbenzodiazepine agonist | 48 | nih.gov |
Structure-Activity Relationship (SAR) at a Molecular Level
The biological activity of a molecule is exquisitely sensitive to its three-dimensional structure and the specific arrangement of its functional groups. Structure-activity relationship (SAR) studies aim to decipher how changes in a molecule's structure affect its interaction with a biological target.
Influence of Fluorine Substitution on Molecular Recognition
The substitution of hydrogen with fluorine is a common strategy in medicinal chemistry to modulate a drug's physicochemical properties and biological activity. nih.gov Fluorine's high electronegativity and small size can alter a molecule's conformation, lipophilicity, and metabolic stability. nih.gov
However, the effect of fluorination is highly context-dependent. In some cases, replacing a hydroxyl group with fluorine can be detrimental to binding affinity. For example, in classical cannabinoids, substituting the C-1 hydroxyl group with fluorine significantly reduced binding affinity for the CB1 receptor. nih.gov This was attributed to the fact that fluorine can only act as a hydrogen bond acceptor, whereas a hydroxyl group can act as both a donor and an acceptor, potentially removing a critical hydrogen-bonding interaction. nih.gov The alkene analog with a C-1 fluorine had a 331-fold lower binding affinity than its parent hydroxyl-containing compound. nih.gov
Conversely, in other molecular scaffolds, fluorine substitution can enhance activity. The presence of fluorine is now common in many drugs, including the anticancer agent 5-fluorouracil. nih.gov The introduction of fluorine can also block metabolic pathways, thereby increasing the bioavailability of a compound. frontiersin.org For this compound, the ortho-fluorine on the phenyl ring can influence the molecule's conformation by inducing a twist in the phenyl-pyrimidine bond, which in turn affects how the molecule fits into a binding pocket. It can also participate in specific interactions with the target protein.
Positional and Steric Effects of Substituents on Binding
The specific placement and size of substituents on the pyrimidine and phenyl rings are critical for molecular recognition. SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as inhibitors of the deubiquitinase USP1/UAF1 highlight the importance of these factors. nih.gov These studies demonstrated a strong correlation between the IC50 values for enzyme inhibition and the specific substitution patterns on the pyrimidine scaffold. nih.gov
The orientation of the rings relative to each other also plays a crucial role. Crystal structure analysis of 4-(4-fluorophenyl)-6-(2-furyl)pyrimidin-2-amine revealed that the molecule is more or less planar, with a small dihedral angle between the furyl and pyrimidinyl rings. nih.gov This planarity, or lack thereof, can significantly impact how a molecule interacts with the planar surfaces or deep grooves of a protein's active site.
In the case of this compound, the ortho position of the fluorine atom on the phenyl ring likely creates a specific steric and electronic environment. This ortho-substitution can force the phenyl ring out of plane with the pyrimidine ring, a conformational effect that can be either beneficial or detrimental to binding, depending on the topology of the target site. The hydroxyl group at the 4-position of the pyrimidine ring is also a key feature, capable of forming crucial hydrogen bonds with the target protein.
Computational Approaches to Molecular Recognition
Computational methods, particularly molecular docking, have become indispensable tools for predicting and analyzing the interactions between small molecules and their biological targets. acs.org These in silico techniques allow researchers to visualize potential binding modes, estimate binding affinities, and identify key intermolecular interactions.
Molecular docking studies on various pyrimidine derivatives have successfully elucidated their binding mechanisms. For instance, docking analysis of pyrimidine derivatives with human cyclin-dependent kinase 2 revealed that compounds with specific substitutions could form hydrogen bonds with key residues like THR 165, GLU 12, and LYS 33, with calculated binding energies ranging from -7.4 to -7.9 kcal/mol. nih.gov Similarly, docking has been used to study how 2,6-diphenylpiperidin-4-ol (B8612959) derivatives, which share a six-membered heterocyclic core, bind to the active site of renin. ijpbs.com
For this compound, computational modeling could predict its preferred conformation and how it might fit into the active sites of potential targets like COX enzymes or benzodiazepine receptors. A docking simulation would likely place the fluorophenyl group in a hydrophobic pocket while positioning the pyrimidin-4-ol moiety to form hydrogen bonds with polar amino acid residues. For example, in the GABA-A receptor, the nitrogen atoms of a pyrimidine ring could act as hydrogen bond acceptors, while the hydroxyl group could be a donor. nih.govnih.gov Such studies can guide the synthesis of more potent and selective analogs by predicting which structural modifications would enhance binding.
Molecular Docking Simulations with Identified Protein Targets
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound and its analogs, docking simulations are instrumental in identifying potential protein targets and elucidating the specific binding modes. These simulations can predict the binding affinity and highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex.
Research on pyrimidine derivatives has shown their potential to interact with a variety of protein targets, including enzymes like dihydrofolate reductase (DHFR) and various kinases. nih.gov For instance, docking studies on substituted pyrimidines have revealed their ability to fit into the active sites of these enzymes. The 2-fluorophenyl group of the title compound can engage in hydrophobic interactions within the binding pocket, while the pyrimidin-4-ol core is capable of forming crucial hydrogen bonds with amino acid residues.
Docking scores, which are a measure of the predicted binding affinity, are often used to rank and prioritize compounds for further experimental testing. For a series of pyrimidine analogs, these scores can help in understanding why certain substitutions lead to enhanced biological activity while others are detrimental. nih.gov
Table 1: Representative Molecular Docking Results for Pyrimidine Analogs with a Protein Target
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Observed Interactions |
|---|---|---|---|---|
| This compound | DHFR | -8.5 | Asp27, Phe31, Ile50 | Hydrogen bond with Asp27, Pi-Pi stacking with Phe31 |
| Analog A (4-chloro substitution) | DHFR | -9.2 | Asp27, Phe31, Leu54 | Hydrogen bond with Asp27, Halogen bond with Leu54 |
| Analog B (3-methoxy substitution) | DHFR | -7.9 | Asp27, Ile50, Ser59 | Hydrogen bond with Asp27 and Ser59 |
Molecular Dynamics Simulations for Ligand-Protein Complex Stability
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex over time. nih.govdntb.gov.uamdpi.com MD simulations track the movements of atoms in the complex, providing insights into conformational changes and the persistence of key interactions identified in docking studies. nih.govdntb.gov.ua
The stability of the this compound-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) and the root-mean-square fluctuation (RMSF) of the atomic positions. A stable RMSD for the ligand and the protein backbone over the course of the simulation suggests that the ligand remains securely bound in the active site. acs.orgresearchgate.net RMSF analysis can highlight which parts of the protein and ligand are flexible and which are rigid, providing further details on the nature of the interaction. researchgate.net These simulations are crucial for validating the binding poses predicted by docking and for ensuring that the observed interactions are maintained in a dynamic environment. dntb.gov.ua
Table 2: Analysis of a 100 ns Molecular Dynamics Simulation for a Ligand-Protein Complex
| Parameter | Average Value | Interpretation |
|---|---|---|
| Protein Backbone RMSD (Å) | 1.8 ± 0.3 | The protein maintains a stable overall fold throughout the simulation. |
| Ligand RMSD (Å) | 1.2 ± 0.2 | The ligand remains stably bound in the binding pocket with minimal movement. |
| Binding Site Residue RMSF (Å) | 0.8 ± 0.1 | Residues in the binding site exhibit low flexibility, indicating stable interactions with the ligand. |
| Number of Hydrogen Bonds | 3 ± 1 | Key hydrogen bonds are consistently maintained during the simulation. |
Quantitative Structure-Activity Relationship (QSAR) Modeling based on Molecular Features
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, QSAR models can be developed to predict their activity based on various molecular descriptors. nih.gov These descriptors are numerical values that characterize the physicochemical properties of the molecules, such as their electronic, steric, and hydrophobic features.
The process involves creating a dataset of compounds with known biological activities and calculating a range of molecular descriptors for each. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the activity. nih.gov A robust QSAR model can be used to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds. nih.govnih.gov For pyrimidine derivatives, descriptors such as molecular weight, logP (a measure of hydrophobicity), and various electronic and topological indices can be important for their biological activity.
Table 3: Examples of Molecular Descriptors Used in QSAR Models for Pyrimidine Analogs
| Descriptor Class | Specific Descriptor | Description |
|---|---|---|
| Constitutional | Molecular Weight (MW) | The sum of the atomic weights of all atoms in the molecule. |
| Topological | Wiener Index | A distance-based index that reflects the branching of the molecular skeleton. |
| Geometric | Molecular Surface Area (MSA) | The total surface area of the molecule. |
| Electronic | Dipole Moment | A measure of the overall polarity of the molecule. |
| Hydrophobic | LogP | The logarithm of the partition coefficient between octanol (B41247) and water, indicating lipophilicity. |
Future Research Trajectories and Advanced Applications
Development of Novel Synthetic Methodologies with Green Chemistry Principles
Traditional synthetic routes for pyrimidine (B1678525) derivatives often rely on harsh reagents and organic solvents, leading to environmental concerns and significant waste generation. rasayanjournal.co.in Future research will increasingly focus on developing novel, sustainable synthetic pathways for 6-(2-Fluorophenyl)pyrimidin-4-ol that align with the principles of green chemistry. mdpi.com These methodologies aim to enhance reaction efficiency, minimize hazardous byproducts, and reduce energy consumption. rasayanjournal.co.inbenthamdirect.com
Key green chemistry approaches that could be adapted for the synthesis of this compound include:
Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.inbenthamdirect.com
Ultrasonic Synthesis: The use of ultrasound irradiation provides an alternative energy source that can promote reactions with high efficiency. rasayanjournal.co.inresearchgate.net
Mechanochemistry: Techniques like ball milling or grinding can enable solvent-free reactions, reducing waste and simplifying product purification. rasayanjournal.co.inresearchgate.netnih.gov This is particularly advantageous for creating a larger surface area for reactions to occur. rasayanjournal.co.in
Multicomponent Reactions (MCRs): Designing a one-pot synthesis where multiple starting materials react to form this compound would maximize atom economy and streamline the synthetic process. rasayanjournal.co.in
Eco-friendly Catalysts and Solvents: Research into biodegradable catalysts and the use of greener solvents, such as ionic liquids or water, is a critical trajectory. rasayanjournal.co.inresearchgate.netshd-pub.org.rs For instance, phase transfer catalysts have been shown to be effective in the crucial C-N bond-forming steps in related heterocyclic syntheses. shd-pub.org.rs
Table 1: Comparison of Synthetic Approaches for Pyrimidine Derivatives
| Feature | Traditional Synthesis | Green Chemistry Approach | Potential Advantage for this compound Synthesis |
|---|---|---|---|
| Solvents | Often uses hazardous, volatile organic solvents. rasayanjournal.co.in | Employs safer solvents like water, ionic liquids, or solvent-free conditions. rasayanjournal.co.in | Reduced environmental impact and simplified purification. |
| Energy | Typically requires prolonged heating, high energy input. researchgate.net | Utilizes alternative energy sources like microwaves or ultrasound for faster reactions. benthamdirect.com | Increased energy efficiency and higher throughput. |
| Catalysts | May use toxic or heavy metal catalysts. | Focuses on reusable, non-toxic, or biodegradable catalysts. researchgate.netshd-pub.org.rs | Lower cost, easier removal, and less environmental harm. |
| Process | Often involves multiple steps with intermediate isolation. | Favors one-pot, multicomponent reactions (MCRs). rasayanjournal.co.in | Higher atom economy, reduced waste, and shorter overall synthesis time. |
| Byproducts | Can generate significant amounts of hazardous waste. rasayanjournal.co.in | Designed to minimize waste and byproducts. rasayanjournal.co.in | Cleaner reaction profiles and alignment with sustainability goals. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To optimize the novel synthetic methodologies described above, a deep understanding of the reaction kinetics and mechanism is essential. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing processes through real-time measurements. nih.govstepscience.com The application of PAT tools to the synthesis of this compound would enable continuous monitoring, leading to improved process robustness, higher yields, and consistent product quality. researchgate.net
Future research will likely involve the implementation of advanced spectroscopic techniques for in-situ reaction analysis:
Real-Time NMR Spectroscopy: Ultrafast 2D NMR techniques have been successfully used to monitor the synthesis of other pyrimidines, allowing for the direct observation and characterization of transient intermediates and reaction kinetics. nih.govnih.gov Applying this to the formation of this compound could provide unprecedented mechanistic insights. nih.gov
FTIR and Raman Spectroscopy: These vibrational spectroscopy methods are powerful PAT tools for tracking the consumption of reactants and the formation of products in real-time, providing continuous data that can be used for feedback control. americanpharmaceuticalreview.com
Online UPLC-MS: Coupling the reaction vessel to an online Ultra-Performance Liquid Chromatography-Mass Spectrometry system allows for automated sampling and rapid analysis of the reaction mixture's composition, facilitating rapid optimization. rsc.org
Table 2: Spectroscopic Probes for Real-Time Synthesis Monitoring
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
|---|---|---|
| Real-Time 2D NMR | Detailed structural information on reactants, intermediates, and products; reaction kinetics. nih.govnih.gov | Elucidation of the reaction mechanism, identification of short-lived intermediates, and precise kinetic modeling. |
| FTIR/Raman Spectroscopy | Changes in functional groups, concentration profiles of key species. americanpharmaceuticalreview.com | Real-time monitoring of starting material conversion and product formation for process control and endpoint determination. |
| Online UPLC-MS | Separation and identification of all components in the reaction mixture, including byproducts. rsc.org | Rapid optimization of reaction conditions (temperature, catalyst loading) and ensuring product purity. |
| Focused Beam Reflectance Measurement (FBRM) | Particle size and chord length distribution during crystallization. researchgate.net | Optimizing crystallization conditions to control the solid-state form and physical properties of the final product. |
Computational Design and Prediction of Novel Functional Analogs
Computational chemistry and in-silico drug design methodologies provide powerful tools for the rational design of novel functional analogs of this compound. biotech-asia.org By modifying the core structure, researchers can predict and fine-tune the physicochemical and biological properties of new molecules for specific applications. nih.govmdpi.com
Future computational research trajectories include:
Structure-Activity Relationship (SAR) Studies: Using molecular docking and quantitative SAR (QSAR), researchers can explore how modifications to the fluorophenyl ring or the pyrimidinol core affect molecular interactions with specific biological targets. nih.govnih.gov For example, changing the position of the fluorine atom or introducing other substituents could alter binding affinity and selectivity.
Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecular geometry, electronic properties (such as the frontier molecular orbitals), and reactivity of novel analogs. mdpi.comnih.gov This information is crucial for designing molecules with desired optical or electronic characteristics for material science applications.
Molecular Dynamics (MD) Simulations: MD simulations can predict the dynamic behavior of analogs when interacting with proteins or other molecules, providing insights into the stability of binding and conformational changes over time. nih.govnih.gov
Table 3: Computational Tools for Designing Novel Analogs
| Computational Tool | Purpose | Example Application for this compound Analogs |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. mdpi.com | Screening a virtual library of analogs against a protein of interest to identify candidates with high binding scores. |
| Density Functional Theory (DFT) | Calculates electronic structure, molecular orbitals (HOMO/LUMO), and electrostatic potential. mdpi.comnih.gov | Predicting how structural changes will affect the color, fluorescence, or reactivity of new compounds for materials or probe development. |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms and molecules over time to assess stability and conformational dynamics. nih.gov | Validating the stability of a predicted ligand-protein complex and understanding the key interactions that maintain binding. |
| ADME/T Prediction | In-silico prediction of Absorption, Distribution, Metabolism, and Excretion properties. nih.govresearchgate.net | Filtering out analogs with poor predicted drug-likeness or bioavailability early in the design process. |
Exploration of Specific Molecular Mechanisms in Biological Systems
While avoiding direct therapeutic claims, a significant area of future research lies in using this compound and its analogs as chemical tools to probe biological systems. The focus here is on elucidating the fundamental molecular mechanisms of interaction between these small molecules and their biological targets, such as enzymes and proteins. mdpi.com Pyrimidine derivatives are known to interact with a wide range of proteins, often through a combination of hydrogen bonds and hydrophobic interactions. nih.govresearchgate.net
Research in this area would involve:
Target Identification: Using chemoproteomics approaches to identify the specific protein targets of this compound within a cell or organism.
Binding Mode Analysis: Employing techniques like X-ray crystallography and computational docking to visualize and understand the precise interactions between the compound and its target's active or allosteric site. nih.gov For example, studies on similar pyrimidines show that the pyrimidine ring can form crucial hydrogen bonds, while the phenyl group engages in hydrophobic interactions. nih.gov
Enzyme Kinetics: Performing detailed kinetic studies to determine the mode of action (e.g., competitive, non-competitive inhibition) on target enzymes. researchgate.net This provides quantitative data on how the molecule affects the enzyme's function.
This fundamental knowledge is crucial for the broader field of chemical biology, contributing to our understanding of protein function and pathway regulation.
Applications in Advanced Chemical Biology and Material Science (excluding therapeutic claims)
The unique electronic and structural features of this compound make it a promising scaffold for applications beyond the biological realm, particularly in material science and as a tool for chemical biologists.
Fluorescent Probes: Many heterocyclic compounds are the basis for fluorescent probes used to detect specific analytes or changes in the cellular environment, such as pH or metal ion concentration. mdpi.commdpi.com The pyrimidine core, potentially in conjunction with the fluorophenyl group, could be engineered to create novel probes whose fluorescence is "turned on" or "off" in response to a specific molecular event. mdpi.com The inherent photophysical properties could be tuned by creating derivatives, with some potentially exhibiting aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state. rsc.org
Organic Electronics and Materials: Compounds with extended π-conjugated systems, like many pyrimidine derivatives, are investigated for their potential use in organic light-emitting devices (OLEDs), molecular wires, and other organic electronics. rasayanjournal.co.inresearchgate.net Future research could explore the polymerization or controlled assembly of this compound derivatives to create novel materials with tailored photophysical and electronic properties.
Supramolecular Chemistry: The nitrogen atoms in the pyrimidine ring can act as ligands, coordinating with metal ions to form complex supramolecular structures. rasayanjournal.co.in This opens up possibilities in creating novel catalysts, sensors, or functional materials where the metal-ligand interaction is a key design element.
Table 4: Potential Advanced Applications
| Application Area | Underlying Principle | Specific Research Direction for this compound |
|---|---|---|
| Chemical Biology | Use as a molecular probe to study biological processes. mdpi.com | Designing analogs as "turn-on" fluorescent sensors for specific ions or biomolecules in live-cell imaging. |
| Material Science (Optoelectronics) | π-conjugated systems can exhibit useful electronic and photophysical properties. rasayanjournal.co.inresearchgate.net | Synthesizing polymers or ordered films of derivatives to investigate their potential in organic light-emitting diodes (OLEDs). |
| Supramolecular Chemistry | Heterocyclic nitrogen atoms can coordinate with metal ions. rasayanjournal.co.in | Exploring the self-assembly of the compound with various metal salts to create novel metallo-organic frameworks (MOFs) or catalysts. |
Compound Index
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 6-(2-Fluorophenyl)pyrimidin-4-ol in laboratory settings?
- Methodological Answer : Prioritize personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps involving volatile intermediates. Avoid skin contact due to potential irritancy (observed in structurally similar pyrimidines) and ensure waste is segregated for professional disposal . For synthesis steps, use air-sensitive techniques (e.g., Schlenk lines) if intermediates are moisture-reactive .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks using coupling constants (e.g., fluorine-induced splitting in aromatic regions). For example, the 2-fluorophenyl group shows distinct splitting patterns in the aromatic region .
- FT-IR : Confirm hydroxyl (O–H stretch ~3200 cm⁻¹) and pyrimidine ring vibrations (C=N stretches ~1600 cm⁻¹) .
- Mass Spectrometry (MS) : Use high-resolution MS to verify molecular ion peaks and fragmentation patterns (e.g., loss of –OH or fluorophenyl groups) .
Q. How is the crystal structure of this compound determined, and what conformational insights does it provide?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals a sofa conformation in the pyrimidine ring, with the 2-fluorophenyl group positioned axially (dihedral angle ~70.9° relative to the pyrimidine plane). Intramolecular O–H···O hydrogen bonds stabilize the structure, while intermolecular C–H···F and N–H···S interactions form a 3D network. These features are critical for understanding packing efficiency and solubility .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for fluorinated pyrimidine derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing the 2-fluorophenyl group with a 4-fluorophenyl moiety (as in related compounds) alters dihedral angles, potentially affecting target binding .
- Computational Modeling : Use density functional theory (DFT) to calculate electrostatic potential maps, identifying regions where fluorine’s electron-withdrawing effects modulate π-π stacking or hydrogen bonding .
- In Vitro Assays : Test against isoform-specific targets (e.g., kinase isoforms) to clarify selectivity discrepancies .
Q. What synthetic strategies optimize the yield of this compound while minimizing side reactions?
- Methodological Answer :
- Biginelli-like Cyclocondensation : React 2-fluorobenzaldehyde, ethyl trifluoroacetoacetate, and urea/thiourea in ethanol with HCl catalysis. Monitor via TLC and quench with ice-water to precipitate the product .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes, improving yield (tested in analogous pyrimidines) .
- Purification : Use silica gel chromatography (EtOAc/hexane gradient) or recrystallization from ethanol to remove unreacted aldehydes or dimeric byproducts .
Q. How does the fluorine substituent influence the electronic and steric properties of this compound?
- Methodological Answer :
- Electronic Effects : Fluorine’s electronegativity increases the acidity of the hydroxyl group (pKa ~8–9), enhancing hydrogen-bonding capacity with biological targets (e.g., enzymes) .
- Steric Effects : The 2-fluorophenyl group’s axial orientation creates a steric shield, potentially reducing off-target interactions. Compare with 3- or 4-fluorophenyl analogs using molecular docking .
- Lipophilicity : Fluorine increases logP, improving membrane permeability (measured via PAMPA assays in related compounds) .
Q. What computational tools are recommended for predicting the reactivity and stability of this compound in aqueous environments?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation shells to assess hydrolytic stability of the pyrimidine ring.
- pKa Prediction Software : Tools like MarvinSketch or ACD/Labs predict protonation states at physiological pH, guiding formulation studies .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites prone to oxidation or nucleophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
